molecular formula C6H8O2 B1595087 2-(Hydroxymethyl)cyclopent-2-en-1-one CAS No. 68882-71-3

2-(Hydroxymethyl)cyclopent-2-en-1-one

Cat. No. B1595087
CAS RN: 68882-71-3
M. Wt: 112.13 g/mol
InChI Key: DQTFESRTIZHRRO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopent-2-en-1-one is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 2-(Hydroxymethyl)-2-cyclopenten-1-one, 2-(Hydroxymethyl)-2-cyclopenten-1-on, and 2-Hydroxymethylcyclopent-2-en-1-one .


Synthesis Analysis

The synthesis of derivatives of 2-(Hydroxymethyl)cyclopent-2-en-1-one can be achieved through a simple and efficient method. Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields . Another method involves the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with 1.2 equivalents of formalin, catalyzed by tributylphosphine or dimethylphenylphosphine .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)cyclopent-2-en-1-one is characterized by the presence of a cyclopentenone ring with a hydroxymethyl group attached . The compound has an average mass of 112.127 Da and a mono-isotopic mass of 112.052429 Da .


Chemical Reactions Analysis

The compound participates in various chemical reactions. For instance, it undergoes the Morita-Baylis-Hillman reaction with 2-cyclopenten-1-one and formalin to yield 2-hydroxymethyl-2-cyclopenten-1-one . It also reacts with aromatic aldehydes in the presence of thionyl chloride to produce derivatives of 2-cyclopenten-1-one .


Physical And Chemical Properties Analysis

2-(Hydroxymethyl)cyclopent-2-en-1-one has a density of 1.2±0.1 g/cm3, a boiling point of 259.8±19.0 °C at 760 mmHg, and a flash point of 107.7±14.1 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

Scientific Research Applications

Biomimetic Catalysis

Cyclodextrins, which share structural similarities with 2-(Hydroxymethyl)cyclopent-2-en-1-one, are used as components of artificial enzymes and biomimetic materials. These substances are attractive due to their ability to bind hydrophobic substrates and catalyze reactions or mimic enzymatic catalytic steps, despite some limitations like flexibility of substrate complexes and acid instability (Breslow & Dong, 1998).

Synthesis of Enantiopure Compounds

2-(Hydroxymethyl)cyclopent-2-en-1-one derivatives have been shown to be valuable building blocks for synthesizing enantiopure compounds. For example, pseudoenantiomeric cyclopent-2-enones, derived from hydroxymethylfuran, serve as exceptional precursors for the synthesis of enantiopure substituted cyclopentenones, highlighting their role in the rapid synthesis of natural products and biologically active molecules (Arisetti & Reiser, 2015).

Enantiomeric Resolution and Chromatography

Cyclodextrins, related to 2-(Hydroxymethyl)cyclopent-2-en-1-one in structural concept, have been utilized in capillary zone electrophoresis for the enantiomeric resolution of 2-hydroxy acids. This application showcases their significance in analytical chemistry for separating chiral compounds (Nardi et al., 1993).

Novel Materials and Gel Formation

Research into cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, which align with the functional groups of 2-(Hydroxymethyl)cyclopent-2-en-1-one, demonstrates their potential as organo- and hydrogelators. These materials precipitate in water but can form gels in polar organic solvents and exhibit chain length dependent hydrogelation ability, indicating their versatility in material science (Xie et al., 2009).

Advanced Organic Synthesis Techniques

The use of 2-(Hydroxymethyl)cyclopent-2-en-1-one and its derivatives in the synthesis of complex molecules is exemplified by its role in hydroxyl-directed cyclizations of 1,6-enynes. This technique allows for the highly diastereoselective synthesis of cyclopentanes, demonstrating the compound's utility in creating stereochemically defined structures (Camelio et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h2,7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTFESRTIZHRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316840
Record name 2-(Hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)cyclopent-2-en-1-one

CAS RN

68882-71-3
Record name NSC307234
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Record name 2-(Hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)cyclopent-2-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Hetmanski, N Purcell, RJ Stoodley… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The racemate of compound (9d), prepared from the racemate of 4- hydroxy-2- hydroxymethylcyclopent-2-en-1 -one (9c) by reaction with t- butyldimethylsilyl chloride, was similarly …
Number of citations: 23 pubs.rsc.org
WJ Kerr, M McLaughlin, PL Pauson - Journal of Organometallic Chemistry, 2001 - Elsevier
1,2-Complexed hexacarbonyl(hepta-1,4-diyne)dicobalt, obtained from hexacarbonyl(propargyl acetate)dicobalt with tri-1-butynylaluminium, has been converted, by selective Khand …
Number of citations: 7 www.sciencedirect.com
T Kamishima, T Nonaka, T Watanabe… - Bulletin of the …, 2018 - journal.csj.jp
We have developed a facile one-step conversion of 2-deoxy-d-glucose to form a disubstituted cyclopentenone through catalyst-free hydrothermal reaction under mild conditions. The …
Number of citations: 5 www.journal.csj.jp
WJ Kerr, M McLaughlin, PL Pauson… - Journal of Organometallic …, 2001 - Elsevier
The behaviour of various oxygenated alkenes in the Khand cyclisation reaction has been studied. Although several vinyl ethers reacted to give the expected oxygenated …
Number of citations: 55 www.sciencedirect.com
J Feng, Y Xue, J Wang, X Xie, C Lu, H Chen, Y Lu… - Process …, 2023 - Elsevier
Brivaracetam is an effective third-generation antiepileptic drug, and its two chiral centers are a major challenge for designing an inexpensive large-scale synthesis process. Enzymatic …
Number of citations: 1 www.sciencedirect.com
K Tomishige - ChemSusChem, 2019 - Wiley Online Library
In this series of articles, the board members of ChemSusChem discuss recent research articles that they consider of exceptional quality and importance for sustainability. This entry …

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